

Technical Guide: Biological Activities & Synthetic Utility of Substituted Triazine Amines

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Compound of Interest

Compound Name: *4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine*

CAS No.: 57639-19-7

Cat. No.: B1643123

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Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its electronic deficiency, high symmetry, and ability to engage in multiple hydrogen-bonding interactions. While historically known for herbicides (e.g., Atrazine), the substituted triazine amine class has evolved into a critical pharmacophore in oncology and infectious disease.

This guide analyzes the biological mechanisms of this scaffold, specifically contrasting its role as a kinase inhibitor (PI3K/mTOR) versus a metabolic modulator (IDH2 inhibition). It also provides a validated, temperature-controlled synthetic protocol for library generation.^[1]

Structural Basis of Bioactivity

The biological versatility of s-triazine amines stems from three core physicochemical properties:

- **Nucleobase Mimicry:** The 1,3,5-triazine ring is isosteric with the pyrimidine ring found in cytosine and thymine. This allows triazine derivatives to act as antimetabolites, competitively

inhibiting enzymes like Dihydrofolate Reductase (DHFR) and various kinases by occupying the ATP-binding pocket.

- **Electronic Deficiency:** The three nitrogen atoms create an electron-deficient ring system, making the carbons highly susceptible to nucleophilic attack during synthesis but stable in physiological pH.
- **Star-Shaped Vectorality:** Substituents at positions 2, 4, and 6 are arranged in a trigonal planar geometry (), allowing the scaffold to project functional groups into distinct sub-pockets of a receptor simultaneously.

Oncology Applications: Two Distinct Mechanisms

The triazine amine scaffold supports two radically different mechanisms of action (MoA) in cancer therapy, demonstrated by Gedatolisib and Enasidenib.

A. Kinase Inhibition (PI3K/mTOR Pathway)

Substituted triazines, particularly those bearing morpholine groups, function as potent ATP-competitive inhibitors of lipid kinases.

- **Compound:** Gedatolisib (PKI-587).[\[1\]](#)[\[2\]](#)
- **Mechanism:** Dual inhibition of PI3K, PI3K, and mTOR. The triazine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The morpholine oxygen atoms often interact with the affinity pocket lysine residues.
- **Outcome:** Blockade of the PI3K/Akt/mTOR pathway leads to G1 cell cycle arrest and apoptosis in solid tumors (breast, ovarian).

B. Metabolic Epigenetic Modulation (IDH2 Inhibition)[\[1\]](#)

- **Compound:** Enasidenib (AG-221).[\[1\]](#)[\[3\]](#)

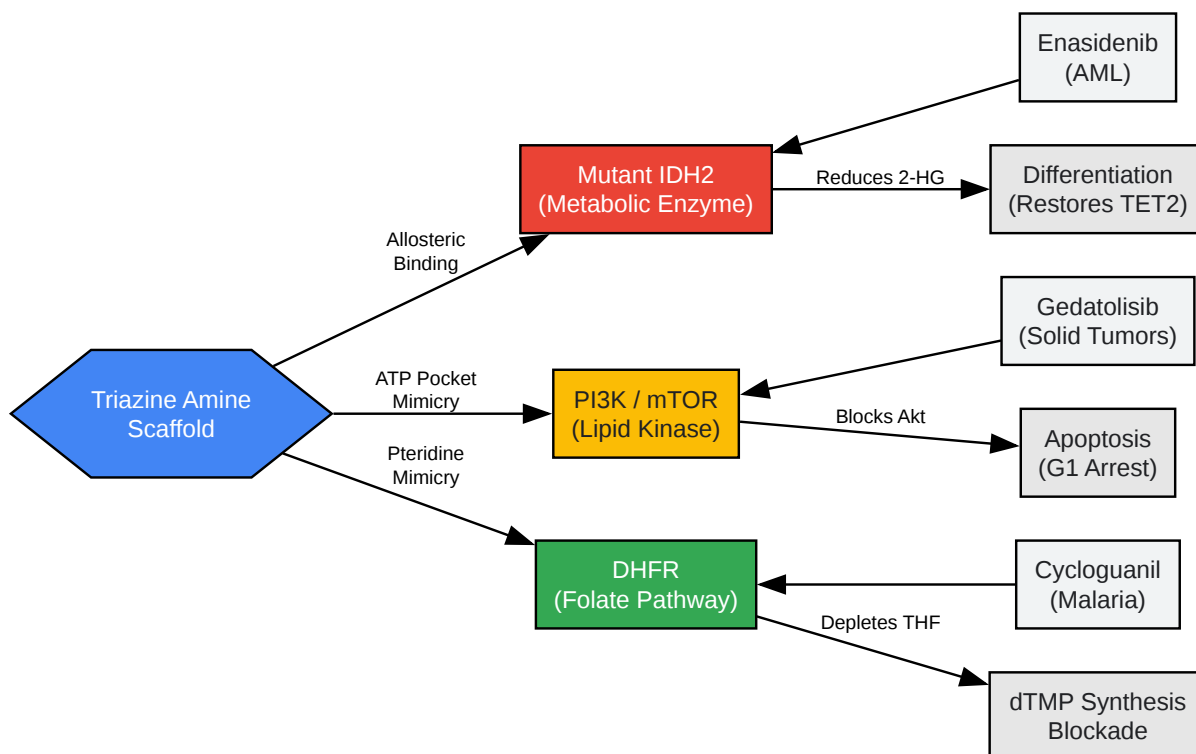
- Target: Mutant Isocitrate Dehydrogenase 2 (IDH2).[1][4]
- Mechanism: Unlike kinase inhibitors, Enasidenib acts allosterically. It binds to the IDH2 dimer interface, locking the enzyme in a non-catalytic open conformation.
- Biological Effect: It prevents the conversion of

-ketoglutarate (

-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][5][6] Reduction in 2-HG restores the function of TET2 DNA demethylases, overcoming the differentiation block in Acute Myeloid Leukemia (AML) cells.

Visualization: Mechanism of Action Network

The following diagram illustrates the divergent pathways targeted by the triazine scaffold.



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Figure 1: Divergent biological pathways targeted by substituted triazine amines, ranging from metabolic enzymes (IDH2) to kinases (PI3K) and folate synthesis (DHFR).[1]

Infectious Disease: The DHFR Connection

In the context of malaria and antimicrobial research, triazine amines (specifically dihydrotriazines like Cycloguanil) act as antifolates.

- Target: Dihydrofolate Reductase (DHFR).[1][7][8][9][10]
- Mechanism: The scaffold binds to the active site of plasmodial DHFR much tighter than the natural substrate (dihydrofolate). Substituents at the 4-position (often a chlorophenyl group) interact with hydrophobic pockets (Phe58, Ile164) specific to the parasite enzyme, providing selectivity over human DHFR.
- Data Summary:

Compound Class	Target Organism	Key Substituent (R-Group)	IC50 (Target)
Cycloguanil	<i>P. falciparum</i>	4-chlorophenyl	~15 nM (DHFR)
WR99210	<i>P. falciparum</i> (MDR)	Trichlorophenoxy-propoxy	< 1 nM (DHFR)
S-Triazine Hybrid	<i>Candida albicans</i>	Hydrazone linker	12.5 µg/mL (MIC)

Synthetic Methodology: Temperature-Controlled Substitution[1][11]

The synthesis of non-symmetric substituted triazines relies on the temperature-dependent reactivity of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][11][12] This is a self-validating protocol; if temperature limits are breached, product distribution becomes a statistical mixture rather than a controlled substitution.[1]

Protocol: Sequential Nucleophilic Substitution (S_NAr)[1]

Reagents: Cyanuric Chloride (CyCl), Amine 1 (

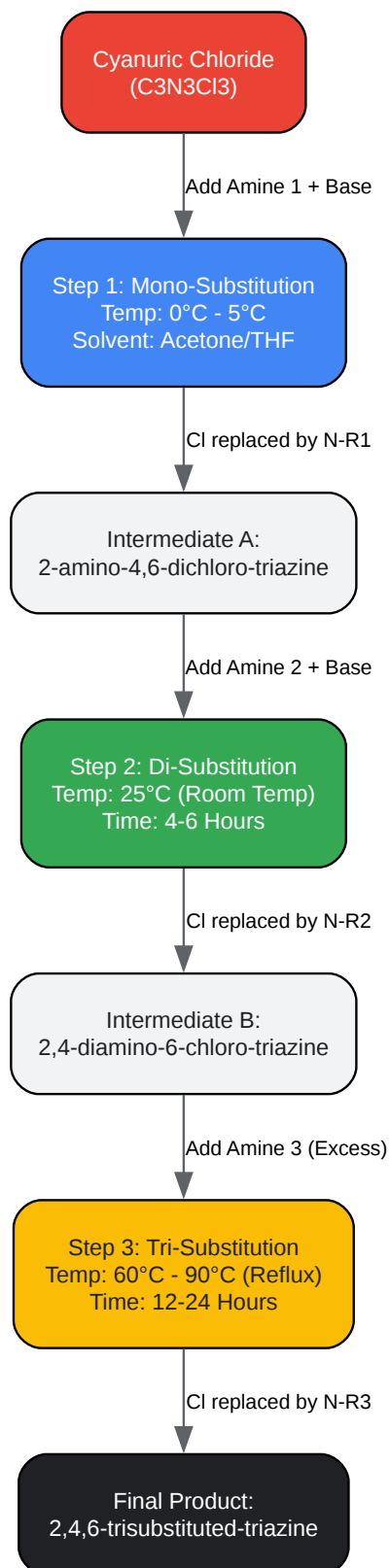
), Amine 2 (

), Amine 3 (

), DIPEA (Base), THF or Acetone.[1]

- Step 1: Mono-Substitution (0°C)
 - Dissolve CyCl in THF/Acetone. Cool to 0°C–5°C using an ice-salt bath.
 - Add 1.0 eq of Amine 1 + 1.1 eq DIPEA dropwise over 30 mins.
 - Control Point: Maintain T < 5°C. At this temp, the electron-withdrawing effect of 3 Cl atoms makes the ring highly reactive, but the leaving group effect deactivates the ring enough to prevent double addition.
 - Yield: Product A (2-amino-4,6-dichloro-s-triazine).[1]
- Step 2: Di-Substitution (Room Temperature)
 - Warm reaction to 25°C (RT).[1]
 - Add 1.0 eq of Amine 2 + 1.1 eq DIPEA.
 - Stir for 4–6 hours. The replacement of one Cl with an amino group (electron-donating) deactivates the ring, requiring higher energy (RT) for the second substitution.
 - Yield: Product B (2,4-diamino-6-chloro-s-triazine).[1]
- Step 3: Tri-Substitution (Reflux)
 - Add excess Amine 3 (2.0 eq) + Base.[1]
 - Heat to Reflux (60°C–80°C) for 12–24 hours.
 - The ring is now significantly deactivated by two amino groups; high thermal energy is required to displace the final chlorine.
 - Yield: Product C (2,4,6-triamino-s-triazine).[1]

Visualization: Synthetic Workflow



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Figure 2: The "Temperature-Controlled" synthetic pathway. Strict adherence to thermal stages is required to prevent statistical mixtures.

Experimental Validation Protocols

A. In Vitro Kinase Assay (PI3K/mTOR)

To validate triazine derivatives as kinase inhibitors (like Gedatolisib), use a FRET-based LanthaScreen assay.^[1]

- Preparation: Dilute triazine compounds in DMSO (3-fold serial dilutions).
- Incubation: Mix compound (2.5 μ L) with PI3K enzyme (recombinant human p110 /p85) and substrate (PIP2:PS lipid vesicles) in kinase buffer.^[1]
- Reaction: Initiate by adding ATP (10 μ M).^[1] Incubate for 1 hour at RT.
- Detection: Add Eu-labeled anti-GST antibody and AlexaFluor-labeled tracer.^[1]
- Readout: Measure TR-FRET ratio (665/615 nm). Lower ratio indicates binding/inhibition.

B. IDH2 Mutant Enzyme Assay (Enasidenib-like activity)

- System: Recombinant IDH2-R140Q homodimer.^[1]
- Reaction: Incubate enzyme with NADPH and -ketoglutarate in the presence of the triazine test compound.
- Measurement: Monitor the consumption of NADPH by fluorescence (Ex 340nm / Em 460nm).
- Validation: A potent inhibitor will prevent NADPH oxidation (fluorescence remains high) compared to control, indicating blockade of 2-HG production.

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